ADCY2 Human Pre-designed siRNA Set A

描述

属性

IUPAC Name |

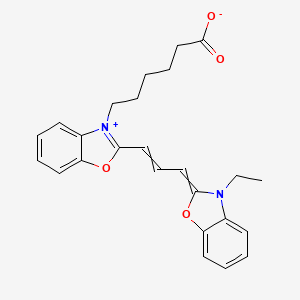

6-[2-[3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4/c1-2-26-19-11-5-7-13-21(19)30-23(26)15-10-16-24-27(18-9-3-4-17-25(28)29)20-12-6-8-14-22(20)31-24/h5-8,10-16H,2-4,9,17-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORLWSFCGZCFSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of ADCY2 in Human Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenylate cyclase type 2 (ADCY2) is a critical membrane-associated enzyme that catalyzes the synthesis of the second messenger cyclic AMP (cAMP) from ATP.[1] Predominantly expressed in the central nervous system and adrenal gland, ADCY2 plays a pivotal role in a multitude of cellular signaling pathways.[2] Unlike other adenylyl cyclase isoforms, ADCY2 is distinguished by its insensitivity to calcium/calmodulin and its stimulation by G protein βγ subunits, Protein Kinase C (PKC), and Raf kinase. Dysregulation of ADCY2 has been implicated in a range of pathologies, including neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, and bipolar disorder, as well as chronic obstructive pulmonary disease (COPD) and certain cancers. This guide provides a comprehensive overview of the core functions of ADCY2 in human cells, detailing its regulation, signaling cascades, and associated pathologies, with a focus on quantitative data and experimental methodologies.

Core Function and Enzymatic Activity

ADCY2 is a member of the adenylyl cyclase family, which is responsible for the production of cAMP, a ubiquitous second messenger that mediates a wide array of physiological processes.[1][3] The enzymatic reaction catalyzed by ADCY2 is the conversion of ATP to cAMP and pyrophosphate. This activity is fundamental to intracellular signal transduction, influencing processes such as gene expression, metabolism, and neuronal excitability.[1]

Enzyme Kinetics

While specific kinetic parameters for purified human ADCY2 are not extensively documented in publicly available literature, the general principles of Michaelis-Menten kinetics apply. The Michaelis constant (Km) represents the substrate (ATP) concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for its substrate. Vmax is the maximum rate of reaction when the enzyme is saturated with the substrate. These parameters are crucial for understanding the efficiency and capacity of ADCY2-mediated cAMP production under various physiological and pathological conditions.

Regulation of ADCY2 Activity

The activity of ADCY2 is intricately regulated by a variety of intracellular signaling molecules, allowing for precise spatial and temporal control of cAMP production.

G Protein Regulation

ADCY2 is a key effector downstream of G protein-coupled receptors (GPCRs). It is uniquely stimulated by the G protein βγ subunit complex (Gβγ) in a manner that is synergistic with the activation by the Gαs subunit.[1] This conditional stimulation allows for the integration of signals from different GPCRs. For instance, activation of a Gq-coupled receptor can lead to the release of Gβγ, which can then potentiate the Gαs-mediated activation of ADCY2.

Protein Kinase C (PKC) Activation

ADCY2 activity is also positively regulated by Protein Kinase C (PKC). Upon activation of Gq-coupled receptors, such as muscarinic acetylcholine (B1216132) receptors, PKC is recruited to the plasma membrane where it can phosphorylate and activate ADCY2.[1] This provides a crucial link between pathways that elevate intracellular calcium and diacylglycerol (DAG) and cAMP signaling.

Raf Kinase-Mediated Phosphorylation

Recent evidence has shown that Raf kinase can directly phosphorylate and activate ADCY2.[4] This interaction represents a point of crosstalk between the cAMP signaling pathway and the Ras-Raf-MEK-ERK mitogen-activated protein kinase (MAPK) cascade, which is central to cell proliferation, differentiation, and survival.

A-Kinase Anchoring Proteins (AKAPs)

ADCY2 function is also modulated by scaffolding proteins known as A-Kinase Anchoring Proteins (AKAPs), such as AKAP79.[5] AKAPs bring ADCY2 into close proximity with other signaling components, including PKA and phosphodiesterases (PDEs), creating localized signaling microdomains. This spatial organization allows for efficient and specific downstream signaling and feedback regulation.[1]

Signaling Pathways Involving ADCY2

ADCY2 is a central node in several critical signaling pathways, particularly in the nervous system.

GPCR-Mediated cAMP Signaling

The canonical pathway involving ADCY2 begins with the activation of a Gs-coupled GPCR by an extracellular ligand (e.g., a neurotransmitter or hormone). This leads to the dissociation of the Gαs and Gβγ subunits. Gαs directly activates ADCY2, and this activation is further enhanced by the presence of Gβγ subunits released from either Gs or other co-activated G proteins (e.g., Gi/o or Gq). The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ion channels, and metabolic enzymes.

Crosstalk with Gq-Coupled Receptor Signaling

Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in conjunction with calcium released from intracellular stores by IP3, activates PKC. Activated PKC can then phosphorylate and potentiate ADCY2 activity, leading to cAMP production. This represents a significant point of convergence between the Gq/PLC/PKC and Gs/cAMP/PKA pathways.

Quantitative Data on ADCY2

Tissue Expression Levels

ADCY2 exhibits a distinct expression pattern in human tissues, with the highest levels observed in the central nervous system and adrenal glands.[2] The Human Protein Atlas provides a summary of RNA and protein expression across various tissues.

| Tissue | RNA Expression (TPM) | Protein Expression Level |

| Cerebral Cortex | High | High |

| Hippocampus | High | High |

| Cerebellum | High | High |

| Adrenal Gland | Moderate | High |

| Skeletal Muscle | Low | Moderate |

| Lung | Low | Low |

| Data is a qualitative summary based on information from The Human Protein Atlas.[2][6] |

Regulation of Enzymatic Activity

The following table summarizes the key regulators of ADCY2 activity and their effects.

| Regulator | Effect on ADCY2 Activity | Mechanism |

| Gαs | Stimulation | Direct binding and activation |

| Gβγ | Potentiation | Enhances Gαs-mediated activation |

| Protein Kinase C (PKC) | Stimulation | Phosphorylation |

| Raf Kinase | Stimulation | Phosphorylation |

| Forskolin | Potentiation | Direct activation of the catalytic subunit |

| Ca²⁺/Calmodulin | No effect | Insensitive |

Experimental Protocols

Measurement of ADCY2 Activity (cAMP Assay)

A common method to measure ADCY2 activity is to quantify the production of cAMP in cells or membrane preparations.

Objective: To measure the amount of cAMP produced by ADCY2 in response to various stimuli.

Materials:

-

Cells expressing ADCY2 (e.g., HEK293 cells)

-

Cell lysis buffer

-

ATP

-

Stimulators (e.g., forskolin, G protein activators)

-

cAMP assay kit (e.g., ELISA or TR-FRET based)

-

Plate reader

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with the desired stimulators (e.g., forskolin, GPCR agonists) for a specific time course.

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Add cell lysis buffer and incubate on ice to lyse the cells.

-

-

cAMP Quantification:

-

Perform the cAMP assay according to the manufacturer's instructions. This typically involves a competitive binding assay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in the cell lysates by interpolating from the standard curve.

-

Normalize the cAMP concentration to the total protein concentration of the lysate.

-

Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

This protocol is used to investigate the interaction of ADCY2 with other proteins, such as AKAP79 or regulatory kinases.

Objective: To determine if ADCY2 physically interacts with a protein of interest.

Materials:

-

Cells co-expressing ADCY2 and the protein of interest (with appropriate tags, e.g., HA, Myc, or FLAG)

-

Lysis buffer (non-denaturing)

-

Antibody specific to the "bait" protein (e.g., anti-HA)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Lysis:

-

Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against the bait protein to form an antibody-antigen complex.

-

Add Protein A/G beads to capture the antibody-antigen complex.

-

-

Washing:

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads using an elution buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies against both the bait protein (ADCY2) and the potential interacting partner. The presence of a band for the interacting partner in the immunoprecipitated sample indicates an interaction.

-

Conclusion

ADCY2 is a multifaceted enzyme with a critical role in cellular signaling, particularly within the nervous system. Its unique regulatory properties, including stimulation by Gβγ subunits and crosstalk with PKC and Raf kinase pathways, position it as a key integrator of diverse extracellular signals. The dysregulation of ADCY2 is increasingly linked to a variety of human diseases, making it an attractive target for therapeutic development. Further research into the precise molecular mechanisms governing ADCY2 function and its role in pathophysiology will be crucial for the development of novel therapeutic strategies targeting this important enzyme.

References

- 1. ADCY2 - Wikipedia [en.wikipedia.org]

- 2. ADCY2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 3. Adenylyl cyclase 2 expression and function in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. AKAP79, PKC, PKA and PDE4 participate in a Gq-linked muscarinic receptor and adenylate cyclase 2 cAMP signalling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brain tissue expression of ADCY2 - Summary - The Human Protein Atlas [v21.proteinatlas.org]

The Role of Adenylyl Cyclase 2 (ADCY2) in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl cyclase 2 (ADCY2) is a membrane-bound enzyme that catalyzes the synthesis of cyclic AMP (cAMP), a crucial second messenger involved in a myriad of cellular signaling pathways.[1] In the central nervous system (CNS), ADCY2 is highly expressed and plays a pivotal role in neurotransmission and neuronal function.[2] Emerging evidence has implicated dysregulation of ADCY2 expression and function in the pathophysiology of a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the current understanding of ADCY2's involvement in these conditions, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

ADCY2 Expression in Neurological Disorders: A Quantitative Overview

The expression of ADCY2 is altered in several neurological disorders. The following tables summarize the quantitative and qualitative changes reported in the literature.

| Neurological Disorder | Brain Region | Model System | ADCY2 Expression Change | Fold Change | p-value | Reference |

| Alzheimer's Disease | Hippocampus | OXYS Rat Model | Downregulated (mRNA) | Not specified | Not specified | [1][3] |

| Serum | Human | Decreased Methylation | Not specified | < 0.05 | [1] | |

| Bipolar Disorder | Astrocytes & Neurons | Human | Upregulated | Not specified | Not specified | [2] |

| Major Depressive Disorder | Not specified | Human | Dysregulated | Not specified | Not specified | [1] |

| Anxiety | Hippocampus | Mouse Model | Significantly Decreased | Not specified | Not specified | [1] |

| Prefrontal Cortex | Mouse Model | Significantly Decreased | Not specified | Not specified | [1] | |

| Temporal Lobe Epilepsy | Hippocampus | Human & Mouse Models | Downregulated (mRNA) | Not specified | Not specified | [1] |

| Genetic Variant | Associated Disorder | Functional Consequence | cAMP Production | Statistical Significance | Reference |

| rs13166360 (V147L) | Bipolar Disorder | Diminished enzyme capacity due to altered subcellular localization | Reduced basal activity | p < 0.0001 | [2][4] |

Key Signaling Pathways Involving ADCY2

ADCY2 is a key component of the G-protein coupled receptor (GPCR) signaling cascade. Its activation leads to the production of cAMP, which in turn activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).

Caption: Classical ADCY2 signaling cascade.

Experimental Protocols

This section details key experimental methodologies for studying ADCY2 expression and function.

Quantification of ADCY2 mRNA Expression by qRT-PCR

Objective: To measure the relative abundance of ADCY2 mRNA in brain tissue.

Protocol:

-

Tissue Homogenization and RNA Extraction:

-

Dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on ice.

-

Homogenize the tissue in a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA using a standard phenol-chloroform extraction method followed by isopropanol (B130326) precipitation.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

-

-

Reverse Transcription:

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) and random hexamer primers.

-

-

Quantitative PCR (qPCR):

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for ADCY2, and a suitable qPCR master mix (e.g., SYBR Green).

-

Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Perform qPCR using a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in ADCY2 expression.

-

Analysis of ADCY2 Protein Expression by Western Blot

Objective: To detect and quantify ADCY2 protein levels in brain tissue lysates.

Protocol:

-

Protein Extraction:

-

Homogenize dissected brain tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a 7.5% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ADCY2 (e.g., rabbit polyclonal, Abcam ab151470; or mouse monoclonal, Santa Cruz Biotechnology sc-514938) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence detection system.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

-

Caption: Workflow for ADCY2 Western Blot analysis.

Measurement of ADCY2 Activity using a cAMP Assay

Objective: To measure the production of cAMP in response to ADCY2 activation in a cellular context.

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS.

-

Transiently transfect cells with expression vectors for wild-type or mutant ADCY2 using a suitable transfection reagent.

-

-

cAMP Assay:

-

Plate the transfected cells in a 96-well plate.

-

Stimulate the cells with an adenylyl cyclase activator, such as forskolin (B1673556), at varying concentrations.

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., cAMP-Glo™ Assay). The signal in this assay is typically inversely proportional to the cAMP concentration.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in the experimental samples based on the standard curve.

-

Plot the cAMP concentration against the forskolin concentration to determine the dose-response curve and EC50 values.

-

Generation of ADCY2 Knock-in Mice using CRISPR/Cas9

Objective: To create a mouse model with a specific mutation in the Adcy2 gene to study its in vivo function.

Protocol:

-

Design and Preparation:

-

Design single guide RNAs (sgRNAs) targeting the desired mutation site in the Adcy2 gene.

-

Synthesize a single-stranded oligodeoxynucleotide (ssODN) repair template containing the desired mutation and homology arms.

-

Prepare Cas9 mRNA or protein.

-

-

Zygote Microinjection:

-

Harvest zygotes from superovulated female mice.

-

Microinject a mixture of Cas9, sgRNA, and the ssODN repair template into the cytoplasm or pronucleus of the zygotes.

-

-

Embryo Transfer and Screening:

-

Transfer the microinjected zygotes into pseudopregnant surrogate mothers.

-

Genotype the resulting pups by PCR and Sanger sequencing to identify founders carrying the desired mutation.

-

-

Colony Establishment:

-

Breed the founder mice to establish a colony of heterozygous and homozygous mutant mice.

-

Caption: Workflow for generating ADCY2 knock-in mice.

Conclusion

The dysregulation of ADCY2 expression and function is increasingly recognized as a significant factor in the pathophysiology of various neurological disorders. This guide provides a summary of the current quantitative data, an overview of the primary signaling pathway, and detailed experimental protocols for the investigation of ADCY2. Further research utilizing these and other advanced techniques will be crucial to fully elucidate the role of ADCY2 in neurological diseases and to explore its potential as a therapeutic target.

References

- 1. Adenylyl cyclase 2 expression and function in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A bipolar disorder-associated missense variant alters adenylyl cyclase 2 activity and promotes mania-like behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Senescence-accelerated OXYS rats: A model of age-related cognitive decline with relevance to abnormalities in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

The Role of Adenylate Cyclase 2 (ADCY2) in Cardiovascular Disease: A Technical Guide

Executive Summary

Adenylate cyclases (AC) are pivotal enzymes in cellular signal transduction, catalyzing the conversion of ATP to cyclic AMP (cAMP). As a ubiquitous second messenger, cAMP regulates a vast array of physiological processes, including heart rate, cardiac contractility, and vascular tone.[1] The AC family comprises ten isoforms with distinct regulatory properties and tissue distribution. While the roles of ADCY5 and ADCY6 in the heart are well-documented, the specific contribution of Adenylate Cyclase 2 (ADCY2) to cardiovascular health and disease is an emerging area of investigation. This technical guide synthesizes the current understanding of ADCY2, focusing on its expression in the cardiovascular system, its role in signaling pathways, genetic associations with cardiovascular-related pathologies, and potential as a therapeutic target.

ADCY2: Gene, Protein, and Expression Profile

The ADCY2 gene is located on chromosome 5p15.31 and encodes a membrane-bound protein of 1091 amino acids.[2] It belongs to the Group II adenylyl cyclases, a subclass characterized by its stimulation by G-protein βγ subunits in addition to the Gαs subunit, and its insensitivity to calcium/calmodulin.[2][3]

2.1 Expression in Cardiovascular Tissues

ADCY2 expression has been identified in various components of the cardiovascular system. Analysis of human tissues has detected ADCY2 transcripts and protein in the heart muscle, right atrium, thoracic aorta, and tibial artery.[4] Single-cell RNA sequencing has further localized ADCY2 expression to vascular smooth muscle cells and, to a lesser extent, endothelial cells.[3] This expression profile suggests a potential role for ADCY2 in regulating both cardiac function and vascular homeostasis.

ADCY2 in Cellular Signaling

ADCY2 is a key effector enzyme downstream of G-protein-coupled receptors (GPCRs). Its activation leads to the localized production of cAMP, which subsequently activates downstream targets, primarily Protein Kinase A (PKA).[5]

3.1 The ADCY2 Signaling Cascade The canonical activation pathway for ADCY2 involves the binding of a ligand (e.g., a catecholamine) to a Gs-coupled GPCR. This triggers the dissociation of the Gαs and Gβγ subunits. Both Gαs and Gβγ can independently and synergistically stimulate ADCY2 activity.[3] Furthermore, ADCY2 can be activated by Protein Kinase C (PKC) following the stimulation of Gq-coupled receptors, creating a point of crosstalk between Gs and Gq signaling pathways.[2] A-kinase anchoring proteins (AKAPs), such as AKAP79, act as scaffolds, bringing ADCY2 into close proximity with other signaling components like PKA and phosphodiesterases (PDEs) to ensure spatial and temporal control of cAMP signaling.[6][7]

Genetic Association with Cardiovascular Disease

While genome-wide association studies (GWAS) have identified numerous loci associated with cardiovascular diseases, the evidence directly linking ADCY2 variants to primary cardiovascular endpoints like myocardial infarction or hypertension is currently less robust than for other AC isoforms such as ADCY6 or ADCY9.[8][9][10][11][12][13][14] However, several studies have associated ADCY2 polymorphisms with related or contributing pathologies.

4.1 Stroke and Hemostasis

A GWAS identified two single-nucleotide polymorphisms (SNPs), rs12652415 and rs1609428, located within an intron of ADCY2.[5] These SNPs are thought to interact with a locus near the Factor VII-activating protease (FSAP) gene, influencing FSAP activity.[5] Given that FSAP is involved in coagulation and fibrinolysis, its altered activity could impact the risk of ischemic stroke.[5]

4.2 Chronic Obstructive Pulmonary Disease (COPD)

ADCY2 has also been identified as a susceptibility locus for COPD and associated declines in lung function.[2][7] COPD is a significant independent risk factor for cardiovascular morbidity and mortality, suggesting an indirect pathway through which ADCY2 variants may influence cardiovascular health.

Table 1: Summary of Quantitative Data for ADCY2 Genetic Associations

| SNP ID | Locus | Associated Phenotype/Disease | Finding | P-value | Reference |

| rs12652415 | Intron of ADCY2 | Ischemic Stroke (via FSAP) | Interacts with rs35510613 to regulate Factor VII-activating protease (FSAP) activity. | N/A | [5] |

| rs1609428 | Intron of ADCY2 | Ischemic Stroke (via FSAP) | Interacts with rs35510613 to regulate Factor VII-activating protease (FSAP) activity. | N/A | [5] |

| rs4702484 | ADCY2 | Cancer Therapy Outcome | Associated with reduced progression-free survival in patients receiving capecitabine (B1668275) (CC vs. CT genotype). | 0.018 | [7] |

| N/A | ADCY2 locus | COPD | Locus associated with lung function also shows association with COPD. | N/A | [7] |

| Note: Data directly linking ADCY2 SNPs with primary cardiovascular disease endpoints with specific odds ratios or hazard ratios are limited in the current literature. |

Methodologies for Investigating ADCY2 Function

Evaluating the role of ADCY2 in cardiovascular disease requires a multi-faceted approach, combining genetic analysis, molecular biology techniques, and functional assays.

5.1 Protocol: Quantifying ADCY2 mRNA Expression in Myocardial Tissue

This protocol outlines a standard workflow for measuring ADCY2 gene expression in human or animal myocardial tissue samples using quantitative reverse transcription PCR (qRT-PCR).

-

Tissue Homogenization: Snap-frozen myocardial tissue (~20-30 mg) is homogenized in a suitable lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate) using a bead mill or rotor-stator homogenizer to disrupt cells and release RNA.

-

RNA Extraction: Total RNA is isolated from the lysate using a silica-column-based kit or phenol-chloroform extraction. The quantity and purity of RNA are assessed using a spectrophotometer (A260/A280 ratio ~2.0). RNA integrity is verified via gel electrophoresis or a bioanalyzer.

-

DNase Treatment: To prevent amplification of contaminating genomic DNA, the extracted RNA is treated with DNase I.

-

Reverse Transcription (cDNA Synthesis): A standardized amount of RNA (e.g., 1 µg) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for ADCY2 and one or more stable housekeeping genes (e.g., GAPDH, ACTB). The reaction includes a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA, allowing real-time monitoring of amplicon accumulation.

-

Data Analysis: The cycle threshold (Ct) values are determined for ADCY2 and the housekeeping genes. The relative expression of ADCY2 is calculated using the ΔΔCt method, normalizing to the housekeeping genes and comparing against a control group (e.g., healthy donor tissue).

5.2 Protocol: In Vitro ADCY2 Activity Assay

This protocol describes a method to measure the enzymatic activity of ADCY2 in response to specific activators in a cell-based system, for example, using HEK293 cells transiently transfected with an ADCY2 expression vector.

-

Cell Culture and Transfection: HEK293 cells are cultured in appropriate media. Cells are then transfected with a plasmid encoding human ADCY2 using a lipid-based transfection reagent. A control group is transfected with an empty vector.

-

Cell Stimulation: 24-48 hours post-transfection, cells are washed and incubated in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then stimulated with known AC activators, such as Forskolin (a general AC activator), a Gαs-activating agent (e.g., cholera toxin), or a specific GPCR agonist relevant to cardiovascular signaling (e.g., isoproterenol).

-

Cell Lysis: After a defined incubation period (e.g., 15 minutes), the reaction is stopped, and cells are lysed to release intracellular contents, including the newly synthesized cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The amount of cAMP produced is normalized to the total protein concentration in the lysate. The activity of ADCY2 is determined by comparing the cAMP levels in stimulated versus unstimulated cells and in ADCY2-transfected versus empty-vector-transfected cells.

ADCY2 as a Potential Therapeutic Target

The development of drugs targeting specific adenylyl cyclase isoforms is a field of active research. While much of the cardiovascular focus has been on inhibiting ADCY5 or activating ADCY6 for heart failure, the distinct regulatory properties and expression pattern of ADCY2 present an opportunity for more nuanced therapeutic interventions.[15][16][17]

The link between ADCY2 variants and FSAP activity in the context of stroke suggests that modulating ADCY2 could influence hemostatic balance.[5] A hypothetical therapeutic approach could involve the development of small molecule inhibitors or activators that are highly selective for ADCY2. Such a drug could potentially fine-tune cAMP production in vascular smooth muscle cells without the systemic effects associated with targeting more globally expressed AC isoforms.

Conclusion and Future Directions

The current body of evidence establishes ADCY2 as a component of the cardiovascular signaling machinery, with expression in key tissues like the heart and vascular smooth muscle. Its unique regulation by Gβγ subunits and PKC provides a distinct signaling signature compared to other cardiac AC isoforms. While direct genetic links to major cardiovascular diseases are still being elucidated, associations with stroke risk factors and COPD highlight its potential relevance.

Future research should focus on:

-

Cardiovascular Phenotyping of ADCY2 Knockout Models: Developing and characterizing animal models with specific deletion of Adcy2 in cardiomyocytes or vascular smooth muscle cells is critical to definitively establish its physiological role.

-

Large-Scale Genetic Studies: GWAS with larger and more diverse populations are needed to clarify the association of ADCY2 variants with myocardial infarction, heart failure, and hypertension.

-

Development of Isoform-Selective Pharmacological Tools: Creating potent and selective activators and inhibitors for ADCY2 will be essential for dissecting its function and validating it as a potential drug target.

Unraveling the precise role of ADCY2 will provide a more complete picture of cAMP signaling in the cardiovascular system and may unveil novel therapeutic avenues for the treatment of cardiovascular disease.

References

- 1. Role of soluble adenylyl cyclase in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADCY2 - Wikipedia [en.wikipedia.org]

- 3. Expression and functions of adenylyl cyclases in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. Adenylyl cyclase 2 expression and function in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Function of Adenylyl Cyclase in Heart: the AKAP Connection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADCY2 adenylate cyclase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Increased blood pressure and hyperdynamic cardiovascular responses in carriers of a common hyperfunctional variant of adenylyl cyclase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adcy9 Gene Inactivation Improves Cardiac Function After Myocardial Infarction in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The impact of genome‐wide association studies on the pathophysiology and therapy of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genome-wide association studies of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genome-wide association studies of late-onset cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. profiles.wustl.edu [profiles.wustl.edu]

- 14. genomeweb.com [genomeweb.com]

- 15. Fine Tuning Adenylyl Cyclase as a (Gene) Therapy for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Adenylyl cyclase gene transfer in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Adenylyl cyclase isoforms 5 and 6 in the cardiovascular system: complex regulation and divergent roles [frontiersin.org]

A Technical Guide to Pre-Designed siRNA Sets for Gene Silencing

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles and practical applications of pre-designed small interfering RNA (siRNA) sets for targeted gene silencing. We will delve into the underlying biological mechanisms, experimental workflows, and data analysis techniques essential for successful RNA interference (RNAi) experiments. This guide provides detailed protocols for key experimental procedures and visual representations of critical pathways and workflows to facilitate a comprehensive understanding of this powerful technology.

Introduction to Pre-Designed siRNA Sets

Pre-designed siRNA sets are collections of validated, ready-to-use siRNA duplexes that target a specific gene for silencing. These sets are developed using sophisticated bioinformatic algorithms that consider various parameters to maximize knockdown efficiency and minimize off-target effects. The use of pre-designed siRNAs saves researchers significant time and resources by eliminating the need for in-house design and validation.

The fundamental principle behind siRNA-mediated gene silencing lies in the natural cellular process of RNA interference (RNAi). Exogenously introduced siRNA duplexes are incorporated into the RNA-Induced Silencing Complex (RISC). The antisense strand of the siRNA then guides the RISC to the complementary messenger RNA (mRNA) target, leading to its cleavage and subsequent degradation. This process effectively prevents the translation of the target mRNA into protein, resulting in gene silencing.

The RNAi Signaling Pathway

The mechanism of siRNA-induced gene silencing involves a series of molecular events orchestrated by the RNAi machinery within the cell. The process begins with the introduction of synthetic siRNA duplexes into the cytoplasm.

The Synergistic Advantage: A Technical Guide to Pre-designed siRNA Pools

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of functional genomics and drug discovery, precision and reliability are paramount. Small interfering RNA (siRNA) has emerged as a powerful tool for transiently silencing gene expression, offering profound insights into gene function and therapeutic potential. While individual siRNAs have been instrumental, the use of pre-designed siRNA pools has gained significant traction, promising enhanced efficacy and, crucially, a marked reduction in off-target effects. This technical guide delves into the core advantages of employing pre-designed siRNA pools, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their quest for robust and reproducible results.

Core Advantages of siRNA Pooling: Enhanced Efficacy and Specificity

The fundamental principle behind the superiority of siRNA pools lies in the synergistic action of multiple siRNAs targeting a single mRNA transcript. This approach not only increases the probability of successful gene knockdown but also mitigates the risk of misleading data arising from off-target effects, a common pitfall of single siRNA experiments.

Increased On-Target Efficacy

Drastic Reduction of Off-Target Effects

A significant challenge in RNA interference (RNAi) technology is the potential for siRNAs to downregulate unintended genes through partial sequence complementarity, mimicking the action of microRNAs (miRNAs).[3][4][5][6][7][8] This can lead to false positives and incorrect interpretation of experimental outcomes.[9][10]

Pre-designed siRNA pools effectively dilute the concentration of each individual siRNA to a level where these off-target effects are minimized or even eliminated.[3][5][6][7][8][9][11] While a single siRNA might inadvertently silence hundreds of unintended transcripts, the low concentration of each component in a pool ensures that these off-target interactions fall below the threshold required for significant gene silencing.[3][5][9][11] Studies have demonstrated that pools with higher complexity (e.g., 15 to 60 siRNAs) are more effective at eliminating off-target effects compared to low-complexity pools of 3-4 siRNAs.[12]

Quantitative Data Presentation

The following tables summarize quantitative data from studies comparing the performance of individual siRNAs to siRNA pools, highlighting the advantages of the pooling strategy.

| Treatment Condition | Target Gene Knockdown Efficiency (%) | Reference |

| Single siRNA 1 | ~75% | [13] |

| Single siRNA 2 | ~85% | [13] |

| Single siRNA 3 | ~80% | [13] |

| Pool of 3 siRNAs | >80% | [13] |

Table 1: On-Target Gene Knockdown Efficiency. Comparison of knockdown efficiency for individual siRNAs versus a pool of the same siRNAs targeting a specific transcript. The pooled approach consistently achieves high levels of gene silencing.

| Treatment Condition | Number of Off-Target Genes (>2-fold change) | Reference |

| Synthetic siRNA 14-1 (p38α MAPK) | 47 | [11] |

| Synthetic siRNA 14-5 (p38α MAPK) | Not specified, but induced changes in hundreds of mRNAs | [11] |

| Diced siRNA pool d-14-1 (p38α MAPK) | 1 | [11] |

| Diced siRNA pool d-14-5 (p38α MAPK) | 3 | [11] |

| Diced siRNA pool d-14-8 (p38α MAPK) | 1 | [11] |

Table 2: Reduction of Off-Target Effects. Microarray analysis comparing the number of off-target genes affected by individual synthetic siRNAs versus diced siRNA pools targeting p38α MAPK. The diced pools show a dramatic reduction in off-target gene modulation.

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: The RNAi signaling pathway initiated by a pre-designed siRNA pool.

Caption: A typical experimental workflow for a gene knockdown study using a pre-designed siRNA pool.

Caption: Logical diagram illustrating the reduction of off-target effects by using an siRNA pool.

Experimental Protocols

The following are detailed protocols for key experiments involved in a typical gene knockdown study using pre-designed siRNA pools.

Protocol 1: siRNA Transfection into HeLa Cells

This protocol is optimized for transfecting HeLa cells in a 24-well plate format using a lipid-based transfection reagent such as Lipofectamine™ RNAiMAX.

Materials:

-

HeLa cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Opti-MEM™ I Reduced Serum Medium

-

Pre-designed siRNA pool (stock solution at 20 µM)

-

Lipofectamine™ RNAiMAX transfection reagent

-

24-well tissue culture plates

-

Sterile microcentrifuge tubes

Procedure:

-

Cell Seeding: The day before transfection, seed HeLa cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection (e.g., 5 x 10^4 cells per well in 500 µL of complete growth medium without antibiotics).[4][5]

-

siRNA Dilution: On the day of transfection, for each well, dilute 1.5 µL of the 20 µM siRNA pool stock in 50 µL of Opti-MEM™ I Reduced Serum Medium in a microcentrifuge tube. Mix gently by flicking the tube. This will result in a final siRNA concentration of 10 nM.

-

Transfection Reagent Dilution: In a separate microcentrifuge tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently and incubate for 5 minutes at room temperature.

-

Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[5]

-

Transfection: Add 100 µL of the siRNA-lipid complex mixture to each well containing cells and medium. Gently rock the plate back and forth to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours. The optimal incubation time will depend on the stability of the target protein and the specific experimental goals.

-

Post-Transfection: After incubation, the cells are ready for analysis of gene knockdown at the mRNA and protein levels.

Protocol 2: Validation of Gene Knockdown by quantitative RT-PCR (qPCR)

This protocol outlines the steps to quantify the reduction in target mRNA levels following siRNA transfection.

Materials:

-

Transfected and control cells

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)

-

qPCR master mix (e.g., PowerUp™ SYBR™ Green Master Mix, Applied Biosystems)

-

Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: At the desired time point post-transfection (typically 24-48 hours), harvest the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit. Follow the manufacturer's instructions, typically using 1 µg of total RNA per reaction.

-

qPCR Reaction Setup: Prepare the qPCR reactions in a 96-well plate. For each sample, set up reactions in triplicate for both the target gene and the housekeeping gene. A typical 20 µL reaction includes:

-

10 µL of 2x qPCR master mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of cDNA template (diluted 1:10)

-

6 µL of nuclease-free water

-

-

Real-Time PCR: Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative quantification of the target gene's mRNA, normalized to the housekeeping gene.[13] Compare the expression levels in siRNA-treated samples to a negative control (e.g., cells transfected with a non-targeting siRNA).

Protocol 3: Western Blot Analysis of Protein Knockdown

This protocol describes how to assess the reduction of the target protein levels following siRNA-mediated gene silencing.

Materials:

-

Transfected and control cells

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: At the desired time point post-transfection (typically 48-72 hours), wash the cells with ice-cold PBS and lyse them with lysis buffer.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control protein to ensure equal protein loading across all lanes.

-

Analysis: Quantify the band intensities to determine the relative reduction in the target protein level in siRNA-treated samples compared to controls.[14]

Conclusion

The adoption of pre-designed siRNA pools represents a significant advancement in RNAi technology, offering researchers a more reliable and specific tool for gene function studies and target validation. By leveraging the power of synergy, these pools provide robust on-target gene knockdown while concurrently minimizing the confounding influence of off-target effects. The quantitative data, detailed protocols, and clear visual workflows presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge and practical tools necessary to successfully implement this powerful technology in their research, ultimately leading to more accurate and impactful discoveries.

References

- 1. biontex.com [biontex.com]

- 2. researchgate.net [researchgate.net]

- 3. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. siPools: highly complex but accurately defined siRNA pools eliminate off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. horizondiscovery.com [horizondiscovery.com]

- 11. Dharmacon siRNA Transfection of HeLa Cells [bio-protocol.org]

- 12. sitoolsbiotech.com [sitoolsbiotech.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]

ADCY2: A Potential Therapeutic Target - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl cyclase type 2 (ADCY2) is a membrane-bound enzyme that plays a crucial role in cellular signal transduction by catalyzing the conversion of ATP to cyclic AMP (cAMP).[1] As a key second messenger, cAMP is involved in a myriad of physiological processes, particularly in the central nervous system (CNS) where ADCY2 is highly expressed.[2][3][4] Emerging evidence has implicated dysregulation of ADCY2 in the pathophysiology of various neurological and psychiatric disorders, as well as in certain cancers, positioning it as a promising therapeutic target for novel drug development. This technical guide provides a comprehensive overview of ADCY2, including its function, signaling pathways, and association with disease, along with detailed experimental protocols for its study.

Core Concepts: ADCY2 Function and Regulation

ADCY2 is a member of the class-3 adenylyl cyclase family, characterized by a complex structure of twelve transmembrane segments and two cytoplasmic catalytic domains.[1] Unlike other adenylyl cyclase isoforms, ADCY2 is insensitive to calcium/calmodulin but is notably stimulated by the G protein beta-gamma (Gβγ) subunit complex and activated by protein kinase C (PKC).[1][5][6] This unique regulatory profile allows ADCY2 to integrate signals from various G protein-coupled receptors (GPCRs), making it a critical node in cellular signaling networks.

Tissue Distribution: ADCY2 is predominantly expressed in the brain, with high levels found in the caudate nucleus, cerebellum, and hippocampus.[3] It is also detected in other tissues, including the adrenal gland, olfactory epithelium, and lungs.[3][7]

ADCY2 Signaling Pathways

The signaling cascades involving ADCY2 are intricate and central to its function. Upon activation of Gs-coupled GPCRs, the Gαs subunit stimulates ADCY2, leading to cAMP production. Concurrently, signals from Gi/o or Gq-coupled receptors can lead to the release of Gβγ subunits, which further enhance ADCY2 activity.[8][9] Furthermore, activation of Gq-coupled receptors can stimulate PKC, which in turn phosphorylates and activates ADCY2.[5] The scaffolding protein A-kinase anchoring protein 79 (AKAP79) plays a crucial role in this process by recruiting PKC to ADCY2.[6][7] Downstream of cAMP production, protein kinase A (PKA) is activated, leading to the phosphorylation of various substrates, including transcription factors like CREB, which modulate gene expression.[2]

ADCY2 as a Therapeutic Target: Disease Association

Dysregulation of ADCY2 has been linked to a range of diseases, making it an attractive target for therapeutic intervention.

Neurological and Psychiatric Disorders

ADCY2 is implicated in several neurological and psychiatric conditions, with alterations in its expression and function contributing to disease pathology.[2][4]

| Disease | Observation | Quantitative Data | Reference |

| Bipolar Disorder | Genetic association of SNP rs13166360 with bipolar disorder. The risk allele leads to a Val147Leu substitution, diminishing ADCY2's cAMP generation capacity. | Odds Ratio (OR) for rs13166360 association with bipolar disorder has been identified in large-scale GWAS.[10][11][12] A study on the rs2290910 polymorphism showed an association with risk of bipolar disorder (OR: 0.430; 95% CI: 0.296-0.624; p = 0.001).[13] | [10][11][12][13] |

| Schizophrenia | Genetic association studies have identified SNPs in ADCY2 as potential susceptibility factors. | An SNP (rs58502974) in ADCY2 has been identified as a susceptibility factor in an Iranian population, with the AA allele being highly associated with schizophrenia.[2] Other studies have shown suggestive associations with odds ratios for risk alleles typically ranging from 1.07 to 1.3.[14] | [2][14] |

| Alzheimer's Disease | Downregulation of ADCY2 mRNA has been observed in the hippocampus of an animal model of Alzheimer's disease. In contrast, upregulation has been seen in the hippocampus of patients with severe AD.[3] | In OXYS rats, a model for AD, hippocampal neurodegeneration coincides with the downregulation of Adcy2.[2] | [2][3] |

| Parkinson's Disease | Downregulation of ADCY2 has been observed in a rat model of Parkinson's disease.[2] | In a rat model, a reduction in Adcy2 may represent a compensation mechanism to chronic levodopa (B1675098) administration.[2] | [2] |

Cancer

Recent studies have also suggested a role for ADCY2 in cancer, with its expression levels correlating with prognosis in certain malignancies.

| Cancer Type | Observation | Quantitative Data | Reference |

| Bladder Cancer | Increased expression of ADCY2 is associated with worse prognosis and may predict a poorer response to immunotherapy. | High mRNA expression of ADCY2 was significantly associated with worse prognosis for skin cutaneous melanoma (P = 0.047). In bladder cancer, ADCY2 expression in tumor tissues was significantly lower than in normal tissues.[11] | [11] |

Modulators of ADCY2 Activity

The development of small molecules that can modulate ADCY2 activity is a key area of research for therapeutic applications.

Inhibitors

Several compounds have been identified that inhibit adenylyl cyclase activity, with varying degrees of specificity for different isoforms.

| Compound | IC50 for ADCY2 | Notes | Reference |

| SQ 22,536 | 290 µM - 670 µM | A prototypical low-affinity P-site inhibitor. | |

| 2',5'-dideoxyadenosine | ~700 µM | A low-affinity P-site inhibitor. | |

| NKY80 | - | Less potent inhibitor of ADCY2 compared to AC5/6. | |

| Adenine 9-β-D-arabinofuranoside (Ara-A) | 85 µM | Exhibits some selectivity for ADCY2 over other isoforms. |

Activators

Forskolin is a well-known general activator of most adenylyl cyclase isoforms, including ADCY2.

| Compound | EC50 | Notes | Reference |

| Forskolin | 9.3 nM - 12.7 nM (in HEK293 cells) | A diterpene that directly activates most adenylyl cyclase isoforms. The EC50 can vary depending on the cell type and experimental conditions. | [2] |

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate study of ADCY2.

Adenylyl Cyclase Activity Assay

This protocol describes a method to measure the enzymatic activity of ADCY2 in cell membranes.

Objective: To quantify the production of cAMP from ATP by ADCY2.

Materials:

-

Cell lines expressing ADCY2 (e.g., HEK293 cells)

-

Cell lysis buffer (e.g., 20 mM HEPES, 1 mM EDTA, 2 mM MgCl2, 1 mM DTT, 250 mM sucrose, protease inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM ATP)

-

[α-³²P]ATP

-

Dowex and Alumina chromatography columns

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend cells in hypotonic lysis buffer and homogenize.

-

Centrifuge at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate buffer.

-

-

Enzymatic Reaction:

-

In a reaction tube, combine the membrane preparation with assay buffer containing [α-³²P]ATP and any activators or inhibitors to be tested.

-

Incubate at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 100 mM HCl).

-

-

cAMP Purification and Quantification:

-

Apply the reaction mixture to a Dowex column to remove unreacted ATP.

-

Elute the cAMP onto an Alumina column.

-

Wash the Alumina column to remove any remaining contaminants.

-

Elute the [³²P]cAMP from the Alumina column.

-

Quantify the amount of [³²P]cAMP using a scintillation counter.

-

Quantitative Real-Time PCR (qPCR) for ADCY2 Expression

This protocol outlines the steps to quantify the mRNA expression levels of ADCY2.

Objective: To measure the relative or absolute quantity of ADCY2 transcripts.

Materials:

-

RNA extraction kit

-

Reverse transcriptase kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers specific for ADCY2 and a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Isolate total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

-

Reverse Transcription:

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing qPCR master mix, forward and reverse primers for ADCY2 or the reference gene, and cDNA template.

-

Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for ADCY2 and the reference gene.

-

Calculate the relative expression of ADCY2 using the ΔΔCt method.

-

Co-Immunoprecipitation (Co-IP) for ADCY2 Protein Interactions

This protocol is designed to identify proteins that interact with ADCY2.

Objective: To isolate and identify proteins that form complexes with ADCY2.

Materials:

-

Cells expressing ADCY2

-

Co-IP lysis buffer (non-denaturing)

-

Antibody specific for ADCY2

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an ADCY2-specific antibody to form antibody-antigen complexes.

-

Add Protein A/G beads to capture the antibody-antigen complexes.

-

-

Washing and Elution:

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using an elution buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of interacting proteins.

-

Conclusion and Future Directions

ADCY2 represents a compelling therapeutic target due to its critical role in cAMP signaling and its association with a variety of diseases, particularly those affecting the central nervous system. Its unique regulation by Gβγ subunits and PKC provides opportunities for the development of specific modulators. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting ADCY2. Future research should focus on the development of highly selective ADCY2 inhibitors and activators, a deeper understanding of its role in different cell types and disease contexts, and the validation of its therapeutic potential in preclinical and clinical studies. The continued exploration of ADCY2 will undoubtedly pave the way for novel therapeutic strategies for a range of unmet medical needs.

References

- 1. Adenylyl cyclase 2 expression and function in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ADCY2 (human) [phosphosite.org]

- 4. Adenylyl cyclase type II is stimulated by PKC via C-terminal phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gene - ADCY2 [maayanlab.cloud]

- 6. AKAP79, PKC, PKA and PDE4 participate in a Gq-linked muscarinic receptor and adenylate cyclase 2 cAMP signalling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hormonal stimulation of adenylyl cyclase through Gi-protein beta gamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. researchgate.net [researchgate.net]

- 10. A bipolar disorder-associated missense variant alters adenylyl cyclase 2 activity and promotes mania-like behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genome-wide association study identifies 30 Loci Associated with Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential activation of adenylyl cyclase by protein kinase C isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. AKAP79 Orchestrates a Cyclic AMP Signalosome Adjacent to Orai1 Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Increased pituitary adenylate cyclase-activating peptide genes expression in the prefrontal cortex in schizophrenia in relation to suicide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action for ADCY2 siRNA Knockdown

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenylate cyclase type 2 (ADCY2) is a critical enzyme in cellular signal transduction, catalyzing the conversion of ATP to cyclic AMP (camp). As a key second messenger, cAMP influences a myriad of cellular processes through the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). The targeted silencing of the ADCY2 gene using small interfering RNA (siRNA) offers a potent and specific method to investigate its functional roles and therapeutic potential. This guide delineates the mechanism of action of ADCY2 siRNA knockdown, detailing the downstream effects on signaling pathways and cellular functions. It provides structured quantitative data from relevant studies, comprehensive experimental protocols, and visualizations of the involved pathways and workflows to facilitate a deeper understanding and practical application of this research tool.

Core Mechanism of Action: ADCY2 and siRNA

ADCY2 is a membrane-bound enzyme that, upon activation by G-protein coupled receptors (GPCRs), synthesizes cAMP. This process is a fundamental step in many signaling cascades. The introduction of ADCY2-specific siRNA into cells triggers the RNA interference (RNAi) pathway, a natural cellular process for gene silencing. The siRNA, a short double-stranded RNA molecule, is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then utilizes the siRNA's antisense strand to identify and bind to the complementary messenger RNA (mRNA) of ADCY2. This binding leads to the cleavage and subsequent degradation of the ADCY2 mRNA, thereby preventing its translation into a functional protein. The reduction in ADCY2 protein levels leads to a decrease in cAMP production, which in turn modulates the activity of downstream effectors like PKA and Epac.

Signaling Pathways and Cellular Consequences of ADCY2 Knockdown

The primary consequence of ADCY2 siRNA knockdown is the attenuation of the cAMP-mediated signaling pathway. This has widespread implications for cellular function.

The ADCY2-cAMP-PKA/Epac Signaling Cascade

ADCY2 is a key node in cellular signaling, integrating signals from GPCRs to modulate intracellular cAMP levels. The knockdown of ADCY2 directly impacts this cascade.

-

Decreased cAMP Production: The most immediate effect of ADCY2 knockdown is a reduction in the synthesis of cAMP from ATP.

-

Reduced PKA and Epac Activation: cAMP is the primary activator for PKA and Epac. Lower intracellular cAMP levels result in decreased activation of these crucial downstream effectors.

-

Altered Gene Transcription: PKA, when activated, translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes involved in processes like cell survival, proliferation, and differentiation. Reduced PKA activity due to ADCY2 knockdown can therefore lead to significant changes in the cellular transcriptome.

-

Impact on Cellular Processes: The cAMP signaling pathway is integral to a wide range of cellular functions. Consequently, ADCY2 knockdown can influence cell proliferation, apoptosis, differentiation, and migration, depending on the cellular context.

Diagram of the ADCY2 Signaling Pathway

Caption: The ADCY2 signaling cascade.

Quantitative Data on ADCY2 Knockdown Effects

While studies specifically detailing the quantitative effects of ADCY2 siRNA knockdown are limited, data from related experiments can provide representative insights into the expected outcomes. The following tables summarize hypothetical yet plausible quantitative results based on existing knowledge of adenylyl cyclase function and siRNA efficiency.

Table 1: Efficiency of ADCY2 Knockdown

| Parameter | Control siRNA | ADCY2 siRNA | Knockdown Efficiency (%) |

| ADCY2 mRNA Level (Relative Quantification) | 1.00 ± 0.05 | 0.25 ± 0.03 | 75% |

| ADCY2 Protein Level (Relative Densitometry) | 1.00 ± 0.08 | 0.30 ± 0.05 | 70% |

Data are presented as mean ± standard deviation.

Table 2: Downstream Effects of ADCY2 Knockdown

| Parameter | Control siRNA | ADCY2 siRNA | Percent Change (%) |

| Intracellular cAMP Level (pmol/mg protein) | 15.0 ± 1.2 | 6.0 ± 0.8 | -60% |

| PKA Activity (U/mg protein) | 100 ± 9 | 45 ± 6 | -55% |

| Phospho-CREB (Ser133) Level (Relative Densitometry) | 1.00 ± 0.10 | 0.40 ± 0.07 | -60% |

| Cell Proliferation (Fold Change) | 2.5 ± 0.2 | 1.5 ± 0.15 | -40% |

| Apoptosis Rate (%) | 5 ± 1 | 15 ± 2 | +200% |

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of ADCY2 siRNA knockdown experiments.

General siRNA Transfection Protocol

This protocol provides a general framework for transfecting mammalian cells with ADCY2 siRNA. Optimization for specific cell lines is recommended.

Diagram of the siRNA Transfection Workflow

Caption: A typical workflow for siRNA transfection.

Materials:

-

ADCY2-specific siRNA and non-targeting control siRNA (20 µM stock)

-

Mammalian cell line of interest

-

Complete growth medium

-

Serum-free medium (e.g., Opti-MEM)

-

Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

-

6-well tissue culture plates

-

RNase-free water and microtubes

Procedure:

-

Cell Seeding: The day before transfection, seed 1-2 x 10^5 cells per well in a 6-well plate with complete growth medium. Ensure cells are 60-80% confluent at the time of transfection.

-

Preparation of siRNA-Lipid Complexes:

-

For each well, dilute 5 µL of 20 µM siRNA stock into 120 µL of serum-free medium in a microtube.

-

In a separate microtube, dilute 5 µL of the lipid-based transfection reagent into 120 µL of serum-free medium.

-

Combine the diluted siRNA and the diluted lipid reagent. Mix gently and incubate at room temperature for 15-20 minutes.

-

-

Transfection:

-

Aspirate the growth medium from the cells and wash once with sterile PBS.

-

Add 2.25 mL of fresh, antibiotic-free complete growth medium to each well.

-

Add the 250 µL of siRNA-lipid complex dropwise to each well.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before harvesting for analysis.

Validation of ADCY2 Knockdown

Quantitative Real-Time PCR (qRT-PCR) for mRNA Levels:

-

RNA Extraction: Extract total RNA from control and ADCY2 siRNA-treated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for ADCY2 and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative expression of ADCY2 mRNA using the ΔΔCt method.

Western Blot for Protein Levels:

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody against ADCY2 overnight at 4°C.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Measurement of Downstream Effects

cAMP Assay:

-

Lyse control and ADCY2 siRNA-treated cells.

-

Measure intracellular cAMP levels using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Normalize cAMP concentrations to the total protein content of the cell lysate.

PKA Activity Assay:

-

Prepare cell lysates from control and ADCY2 siRNA-treated cells.

-

Measure PKA activity using a commercially available PKA kinase activity assay kit. These kits typically measure the phosphorylation of a specific PKA substrate.

-

Normalize PKA activity to the total protein content.

Conclusion

The use of siRNA to knock down ADCY2 expression is a powerful technique for elucidating the specific roles of this enzyme in cellular signaling and physiology. A successful study requires careful experimental design, including the use of appropriate controls, and rigorous validation of knockdown efficiency and downstream effects. The protocols and data presented in this guide provide a comprehensive framework for researchers to design and execute their own investigations into the mechanism of action of ADCY2. The continued exploration of ADCY2 function through techniques like siRNA knockdown holds significant promise for identifying novel therapeutic targets in a variety of diseases.

Understanding and Mitigating Off-Target Effects of ADCY2 siRNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small interfering RNA (siRNA) technology offers a powerful tool for post-transcriptional gene silencing, enabling targeted knockdown of specific genes like Adenylyl Cyclase 2 (ADCY2). While highly effective, a critical challenge in siRNA-based research and therapeutics is the prevalence of off-target effects, where unintended genes are silenced, potentially leading to misinterpretation of experimental results and unforeseen toxicity. This technical guide provides a comprehensive overview of the mechanisms underlying siRNA off-target effects, with a specific focus on those pertinent to targeting ADCY2. We present detailed experimental protocols for the identification and validation of these effects, including transcriptome-wide analyses and reporter-based assays. Furthermore, this guide outlines strategies to minimize off-target effects through optimized siRNA design and experimental execution. The information herein is intended to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to conduct robust and reliable ADCY2 functional studies and to advance the development of safe and specific siRNA-based therapeutics.

Introduction to ADCY2 and the Rationale for siRNA-Mediated Silencing

Adenylyl Cyclase 2 (ADCY2) is a membrane-bound enzyme that plays a crucial role in cellular signal transduction.[1] It catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger that mediates a wide array of physiological processes.[1] The ADCY2-driven cAMP signaling cascade is integral to the function of numerous G-protein coupled receptors (GPCRs) and influences downstream pathways involving Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[2][3] Given its significant role in pathways related to neurological disorders, cardiovascular function, and other physiological and pathological states, ADCY2 has emerged as a compelling target for functional genomics studies and therapeutic intervention.[4][5]

siRNA-mediated silencing provides a potent and specific method to investigate the functional consequences of reduced ADCY2 expression. However, the potential for off-target effects necessitates a thorough understanding and rigorous validation to ensure that observed phenotypes are a direct result of ADCY2 knockdown.

Mechanisms of siRNA Off-Target Effects

The primary mechanism by which siRNAs induce off-target effects is through a microRNA (miRNA)-like activity.[6][7][8] This occurs when the "seed" region (nucleotides 2-8 of the siRNA guide strand) exhibits partial complementarity to the 3' untranslated region (3' UTR) of unintended mRNA transcripts, leading to their translational repression or degradation.[9] Other, less common, mechanisms include the induction of an immune response by the siRNA duplex.[10]

The ADCY2 Signaling Pathway

A comprehensive understanding of the ADCY2 signaling network is essential for predicting and interpreting the potential downstream consequences of both on-target and off-target effects of ADCY2 siRNA. ADCY2 is activated by G-protein beta and gamma subunits and can be stimulated by Protein Kinase C (PKC) and Raf-1 kinase.[4][8] Its activity is modulated by A-kinase anchoring proteins (AKAPs) like AKAP79, which create localized signaling complexes.[11] The cAMP produced by ADCY2 activates PKA and Epac, which in turn regulate a multitude of cellular processes through the phosphorylation of downstream substrates and the activation of small GTPases like Rap1.[1][2]

Experimental Identification and Validation of Off-Target Effects

A multi-pronged approach is recommended to robustly identify and validate the off-target effects of ADCY2 siRNA. This typically involves an initial transcriptome-wide screen followed by validation of specific off-target candidates.

Transcriptome-Wide Analysis: RNA-Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive and unbiased view of the transcriptome, allowing for the identification of all genes that are differentially expressed following ADCY2 siRNA transfection.

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T or a relevant neuronal cell line) at a density that will result in 50-70% confluency at the time of transfection.

-

Transfect cells with ADCY2 siRNA and a non-targeting control siRNA at a predetermined optimal concentration (e.g., 10 nM). Use a transfection reagent optimized for siRNA delivery.

-

Include a mock-transfected control (transfection reagent only) to assess the effects of the delivery vehicle.

-

Perform transfections in biological triplicate for each condition.

-

-

RNA Extraction:

-

At 48-72 hours post-transfection, harvest cells and extract total RNA using a column-based kit or Trizol reagent, ensuring high purity and integrity (RIN > 8).

-

-

Library Preparation and Sequencing:

-

Deplete ribosomal RNA (rRNA) from the total RNA samples.

-

Prepare sequencing libraries from the rRNA-depleted RNA. This involves RNA fragmentation, first and second-strand cDNA synthesis, end-repair, A-tailing, adapter ligation, and PCR amplification.

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a sufficient read depth (e.g., >20 million reads per sample).

-

-

Bioinformatic Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to the reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between ADCY2 siRNA-treated samples and control samples.

-

Identify genes with statistically significant changes in expression as potential off-targets.

-

Utilize tools like SeedMatchR to specifically identify potential off-targets with seed region complementarity to the ADCY2 siRNA.[12]

-

Microarray Analysis